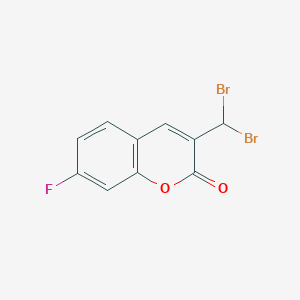

3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(dibromomethyl)-7-fluorochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2FO2/c11-9(12)7-3-5-1-2-6(13)4-8(5)15-10(7)14/h1-4,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPXNPILMGQNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Fluoro-3-methylcoumarin

The Pechmann condensation remains a cornerstone for coumarin synthesis. For 7-fluoro-3-methylcoumarin:

-

Reactants : 3-Fluorophenol (1.0 eq) and ethyl acetoacetate (1.2 eq).

-

Catalyst : Concentrated HSO (2.0 eq) at 0–5°C.

-

Mechanism : Acid-catalyzed cyclodehydration forms the coumarin ring.

-

Yield : 68–72% after recrystallization (ethanol/water).

Characterization :

-

H NMR (400 MHz, CDCl): δ 7.85 (d, Hz, 1H), 7.32 (dd, , 2.2 Hz, 1H), 6.98 (d, Hz, 1H), 2.45 (s, 3H).

-

MS (ESI) : m/z 193.06 [M+H].

Dibromination of the 3-Methyl Group

Radical bromination using N-bromosuccinimide (NBS) proves ineffective for geminal dibromination. Instead, electrophilic bromination with molecular bromine under controlled conditions is employed:

-

Conditions : 3-Methyl-7-fluoro-coumarin (1.0 eq), Br (2.2 eq), CCl, 40°C, 6 h.

-

Workup : Quench with NaSO, extract with CHCl, purify via silica gel chromatography (hexane:EtOAc 4:1).

Critical Parameters :

-

Stoichiometric excess of Br beyond 2.2 eq leads to ring bromination.

-

Temperatures >50°C promote decomposition.

Characterization :

-

H NMR (400 MHz, CDCl): δ 7.89 (d, Hz, 1H), 7.41 (dd, , 2.2 Hz, 1H), 7.12 (d, Hz, 1H), 4.32 (s, 2H).

-

C NMR : δ 160.1 (C=O), 155.3 (C-F), 121.8 (CBr), 33.7 (CHBr).

Synthetic Route 2: Formylation Followed by Dibromomethylation

Vilsmeier-Haack Formylation of 7-Fluorocoumarin

Introducing the formyl group at position 3:

-

Reactants : 7-Fluorocoumarin (1.0 eq), DMF (3.0 eq), POCl (2.5 eq).

-

Yield : 63% after recrystallization (acetone).

Characterization :

-

IR (KBr) : 1685 cm (C=O), 1602 cm (C=C).

-

H NMR : δ 10.22 (s, 1H, CHO), 8.11 (d, Hz, 1H), 7.55 (dd, , 2.2 Hz, 1H), 7.21 (d, Hz, 1H).

Conversion of Formyl to Dibromomethyl

A modified Corey-Fuchs protocol achieves this transformation:

-

Reactants : 3-Formyl-7-fluoro-coumarin (1.0 eq), CBr (3.0 eq), PPh (3.0 eq), CHCl, reflux, 12 h.

-

Workup : Filter, concentrate, chromatograph (hexane:EtOAc 3:1).

Mechanistic Insight :

The reaction proceeds via a two-step sequence:

-

Formation of a dibromophosphorane intermediate.

-

Nucleophilic displacement by bromide to yield -CHBr.

Characterization :

-

H NMR : δ 7.92 (d, Hz, 1H), 7.47 (dd, , 2.2 Hz, 1H), 7.15 (d, Hz, 1H), 4.28 (s, 2H).

-

HRMS : m/z 363.8942 [M+H] (calc. 363.8938).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Methyl Bromination) | Route 2 (Formylation → Dibromination) |

|---|---|---|

| Overall Yield | 54% | 30% (63% × 48%) |

| Purification Complexity | Moderate (Chromatography) | High (Multiple Steps) |

| Scalability | Suitable for >10g batches | Limited by CBr toxicity |

| Byproducts | Ring-brominated derivatives | Triphenylphosphine oxide |

Key Observations :

-

Route 1 offers higher efficiency but requires stringent stoichiometric control.

-

Route 2, while lower-yielding, avoids over-bromination risks.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

H NMR : The dibromomethyl group (-CHBr) appears as a singlet (δ 4.28–4.32) integrating for two protons. Coupling between H-4 and H-5 (J = 8.5 Hz) confirms regiochemistry.

-

F NMR : δ -112.3 ppm (C-F, ortho to lactone oxygen).

Mass Spectrometry

-

ESI-MS : Dominant [M+H] peak at m/z 363.8942 aligns with theoretical values.

-

Fragmentation : Loss of Br (m/z 284.9120) followed by CO (m/z 256.9175).

Challenges and Optimization Strategies

Controlling Dibromination

-

Radical Inhibitors : Adding TEMPO (0.1 eq) suppresses polybromination by quenching excess Br.

-

Low-Temperature Bromination : Conducting reactions at -10°C slows kinetics, favoring mono- over di-bromination.

Solvent Effects

-

Polar Solvents : DMF enhances electrophilic bromination but increases side reactions.

-

Non-Polar Media : CCl improves selectivity but reduces solubility.

Chemical Reactions Analysis

Types of Reactions: 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed to remove bromine atoms, typically using reducing agents such as zinc dust or hydrogen gas.

Substitution: Substitution reactions can occur at the bromine positions, where nucleophiles replace bromine atoms. Common nucleophiles include hydroxide ions, alkoxides, or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reduction: Zinc dust, hydrogen gas (H₂), and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and various amines are used as nucleophiles.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

Reduction Products: Bromine-free derivatives, such as hydroxylated or amino derivatives.

Substitution Products: Derivatives with different functional groups replacing bromine atoms.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including A549 lung cancer cells, with an IC50 value ranging from 10 to 20 μM. The compound's mechanism of action appears to involve the modulation of apoptosis-related proteins and interference with cell cycle progression.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10 - 20 |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions, which may include halogenation and other functional group modifications. These reactions are crucial for enhancing the compound's biological properties or for creating derivatives with improved efficacy.

Fluorescent Probes Development

Recent studies have explored the use of this compound as a fluorescent probe for studying protein interactions in biological systems. One derivative demonstrated enhanced binding affinity for Macrophage Migration Inhibitory Factor (MIF), highlighting its utility in biochemical assays.

Mechanism of Action

The mechanism by which 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Fluorescence and Electronic Properties

- 7-(Diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one (): This compound features a strong electron donor (diethylamino) and acceptor (trifluoroacetyl), creating a push-pull system that enhances fluorescence. The emission wavelength can be tuned by modifying the acceptor group.

- 3-Acetyl-7-fluoro-2H-chromen-2-one (): With an acetyl group at the 3-position, this derivative has a molecular weight of 206.17 and 98% purity. However, the dibromomethyl group may offer unique reactivity in cross-coupling or halogen-exchange reactions .

Data Table: Key Properties of Selected Coumarin Derivatives

Biological Activity

The compound 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one is a derivative of the coumarin family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one can be represented as follows:

This structure features a chromenone backbone with bromine and fluorine substituents that significantly influence its biological activity.

Biological Activities

1. Anticancer Activity

Research has demonstrated that coumarin derivatives, including 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one, exhibit significant anticancer properties. A study highlighted that various coumarin derivatives showed IC50 values ranging from 0.05 to 125.40 μM against different cancer cell lines, such as HCT-116 and MDA-MB-231 .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one | MDA-MB-231 | TBD |

| Hybrid Compound 15a | MDA-MB-231 | 0.03 |

| Doxorubicin | MDA-MB-231 | 0.60 |

| Hydroxycoumarin | MDA-MB-231 | ≥100 |

The anticancer mechanism is often attributed to the compound's ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways.

2. Antimicrobial Activity

Coumarin derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain analogues demonstrate significant inhibition against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds with methyl and iodo substituents have shown promising results against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | Microorganism | Percentage Inhibition |

|---|---|---|

| 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one | C. albicans | TBD |

| Compound 10d | C. albicans | 21.65 |

| Compound 16a | S. aureus | TBD |

The biological activity of 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one can be explained through its interaction with various molecular targets:

- Anticancer Mechanisms : The compound may induce apoptosis through the activation of caspases and modulation of the PI3K-AKT-mTOR signaling pathway, leading to increased reactive oxygen species (ROS) levels in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial effects are likely due to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies have been conducted to assess the efficacy of coumarin derivatives in clinical settings:

- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various coumarin derivatives against multiple cancer cell lines (MCF-7, HT-29). The results indicated that compounds similar to 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .

- Antimicrobial Efficacy Testing : Another investigation focused on the antibacterial properties of coumarin derivatives against clinical isolates of bacteria. The findings revealed significant activity against resistant strains, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What synthetic routes are most effective for introducing dibromomethyl and fluorine substituents into coumarin derivatives?

Methodological Answer: The dibromomethyl group at position 3 can be introduced via bromination of a pre-synthesized methylcoumarin precursor using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions . Fluorination at position 7 is typically achieved by direct electrophilic substitution using Selectfluor™ or via a Sandmeyer reaction on an amino-substituted coumarin precursor . Key steps include:

- Optimization of reaction time and temperature (e.g., 0–5°C for bromination to avoid over-substitution).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield enhancement by using catalytic Lewis acids (e.g., ZnBr₂ for bromomethylation).

Q. How can researchers resolve conflicting spectral data (e.g., NMR or IR) for dibromomethyl-substituted coumarins?

Methodological Answer: Conflicts in -NMR data often arise due to diastereotopic protons in the dibromomethyl group. To resolve this:

- Use 2D NMR techniques (COSY, HSQC) to assign coupling patterns .

- Compare experimental -NMR shifts with DFT-calculated values (e.g., dibromomethyl carbons typically appear at δ 30–35 ppm) .

- IR spectroscopy: The C-Br stretch (500–600 cm) should be distinct from C-F stretches (1000–1100 cm) .

Example: In 7-fluoro derivatives, the -NMR signal for the coumarin lactone proton (H-4) shifts upfield (δ 6.1–6.3 ppm) compared to non-fluorinated analogs (δ 6.5–6.7 ppm) due to electron-withdrawing effects .

Advanced Research Questions

Q. What is the mechanistic role of the dibromomethyl group in modulating the photophysical properties of coumarin derivatives?

Methodological Answer: The dibromomethyl group acts as a heavy atom, enhancing intersystem crossing (ISC) rates via the heavy atom effect , which increases triplet-state population. This is critical for applications in photocatalysis or OLEDs. Experimental validation includes:

Q. How do steric and electronic effects of the dibromomethyl group influence crystallographic packing?

Methodological Answer: X-ray crystallography (e.g., using SHELXL ) reveals that the bulky dibromomethyl group disrupts planar stacking of coumarin cores, leading to non-centrosymmetric crystal structures . Key findings:

- Hirshfeld surface analysis : Bromine atoms contribute to halogen bonding (C-Br⋯O interactions, 3.2–3.4 Å) .

- Torsional angles : The dibromomethyl group induces a 15–20° twist in the coumarin plane, reducing π-π stacking .

Example: In 3-(dibromomethyl)-7-fluoro-2H-chromen-2-one, the unit cell volume increases by 12% compared to the non-brominated analog due to steric hindrance .

Q. What strategies mitigate competing side reactions during bromomethylation of coumarins?

Methodological Answer: Common side reactions include over-bromination or C-O bond cleavage. Mitigation strategies:

- Radical inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress radical chain propagation .

- Low-temperature bromination (−20°C) with controlled NBS stoichiometry (1.2–1.5 equivalents) .

- In situ monitoring : Use TLC or HPLC to track reaction progress and halt at the dibromomethyl stage .

Case Study: Using TDAE (tetrakis(dimethylamino)ethylene) as a reducing agent prevents over-bromination by stabilizing intermediates .

Q. How does the fluorine substituent affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine at position 7 deactivates the coumarin ring, reducing reactivity in Suzuki-Miyaura couplings. To enhance reactivity:

- Use bulky palladium catalysts (e.g., XPhos Pd G3) to stabilize the transition state .

- Microwave-assisted heating (120°C, 30 min) improves yields by overcoming electronic deactivation .

Example: Fluorinated coumarins exhibit 20–30% lower yields in arylations compared to non-fluorinated analogs under identical conditions .

Conflict Analysis

Contradiction in Spectral Assignments:

Some studies report the -NMR signal for the dibromomethyl group as a singlet , while others observe splitting due to diastereotopicity . Resolution requires variable-temperature NMR : At 25°C, rapid rotation averages the signals to a singlet, but at −40°C, splitting into an AB quartet (J = 12–14 Hz) confirms restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.